Technical Guide: Molecular Weight and Application Profiling of Glycyl-glycine-15N2
Technical Guide: Molecular Weight and Application Profiling of Glycyl-glycine-15N2
Executive Summary
Glycyl-glycine-15N2 (Gly-Gly-15N2) is a stable isotope-labeled dipeptide where both nitrogen atoms are substituted with the heavy isotope nitrogen-15 (
This guide provides a definitive technical breakdown of its physicochemical properties, synthesis methodologies, and analytical applications. It is designed for researchers requiring high-fidelity standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Molecular Weight Analysis
In stable isotope chemistry, distinction must be made between Molecular Weight (Average) and Monoisotopic Mass (Exact) . For Glycyl-glycine-15N2, the introduction of two
| Property | Value | Calculation Basis |
| Chemical Formula | Linear: | |
| Molecular Weight | 134.11 g/mol | Based on standard atomic weights for C, H, O and |
| Exact Mass | 134.0476 Da | Monoisotopic mass ( |
| Mass Shift ( | +1.994 Da | Relative to unlabeled Gly-Gly (132.053 Da) |
| Isotopic Purity | Critical for minimizing spectral overlap in MS |
Structural Characteristics
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IUPAC Name: 2-[(2-aminoacetyl)amino]acetic acid (
N-labeled) -
Solubility: Highly soluble in water (>100 mg/mL); moderately soluble in aqueous buffers.
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pKa Values: Carboxyl group (~3.1), Amino group (~8.1). Note: Isotopic substitution has a negligible effect on pKa, preserving bio-equivalence in metabolic studies.
Synthesis & Production: Solid-Phase Protocol
The production of high-purity Gly-Gly-15N2 is best achieved via Fmoc Solid-Phase Peptide Synthesis (SPPS) . This method ensures precise control over isotopic incorporation by using pre-labeled amino acid building blocks (
Strategic Rationale
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Why SPPS? Liquid-phase synthesis often leads to racemization or incomplete coupling. SPPS on a Wang or 2-Chlorotrityl chloride resin allows for rigorous washing, ensuring >99% purity.
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Precursor Selection: Use
(98% enrichment). The N-terminal protection (Fmoc) prevents polymerization, while the N label is stable under standard deprotection conditions (20% Piperidine).
Synthesis Workflow Diagram
The following logic flow illustrates the critical path for synthesizing Gly-Gly-15N2, highlighting the checkpoints for isotopic integrity.
Figure 1: Step-wise Solid-Phase Peptide Synthesis (SPPS) workflow for generating high-purity Glycyl-glycine-15N2.
Analytical Validation & Applications
Mass Spectrometry (MS)
In proteomics, Gly-Gly-15N2 serves as an Internal Standard (IS) .
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Mechanism: The +2 Da shift allows the labeled peptide to co-elute with the endogenous analyte (Gly-Gly) during Liquid Chromatography (LC) but remain spectrally distinct in the Mass Spectrometer.
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Protocol Insight: Since physicochemical properties (retention time, ionization efficiency) are identical to the unlabeled form, the ratio of signal intensities (Heavy/Light) provides absolute quantification without matrix bias.
NMR Spectroscopy
Gly-Gly-15N2 is a "gold standard" reference material for calibrating
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Chemical Shift Indexing: Used to reference
N chemical shifts (approx. 33 ppm relative to liquid ammonia, though typically referenced indirectly via DSS). -
J-Coupling Analysis: The direct bond between the alpha-carbon and the
N nucleus allows for measurement of coupling constants, critical for verifying pulse sequence performance (e.g., HSQC, HMQC).
Experimental Protocol: Preparation of Internal Standard
Objective: Prepare a stock solution of Gly-Gly-15N2 for LC-MS/MS quantification of endogenous dipeptides in biological plasma.
Reagents
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Glycyl-glycine-15N2 (Sigma-Aldrich #702560 or equivalent).
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LC-MS Grade Water.
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Formic Acid (0.1%).
Methodology
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Gravimetric Analysis: Weigh 1.34 mg of Gly-Gly-15N2 powder.
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Why: This quantity corresponds to ~10 µmol, facilitating easy dilution calculations.
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Primary Stock Preparation: Dissolve in 10 mL of 0.1% Formic Acid/Water.
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Concentration: 1.0 mM.
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Storage: Aliquot into 100 µL vials and store at -80°C. Stability is >6 months.
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Working Solution: Dilute Primary Stock 1:100 in mobile phase A (Water + 0.1% FA) to achieve 10 µM.
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Spiking: Add 10 µL of Working Solution to 100 µL of biological sample before protein precipitation.
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Causality: Spiking before processing corrects for any analyte loss during the extraction phase.
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References
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Sigma-Aldrich. (n.d.). Glycyl-glycine-15N2 Product Specification. Retrieved from
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PubChem. (2025).[1][2] Glycylglycine (Compound Summary). National Library of Medicine. Retrieved from
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Cambridge Isotope Laboratories. (2022).[3] Stable Isotope-Labeled Peptides for Proteomic Applications. Retrieved from
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National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from
